2,4-Dinitro-4'-methoxystilbene

CAS No.: 22396-03-8

Cat. No.: VC4093328

Molecular Formula: C15H12N2O5

Molecular Weight: 300.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22396-03-8 |

|---|---|

| Molecular Formula | C15H12N2O5 |

| Molecular Weight | 300.27 g/mol |

| IUPAC Name | 1-[(E)-2-(4-methoxyphenyl)ethenyl]-2,4-dinitrobenzene |

| Standard InChI | InChI=1S/C15H12N2O5/c1-22-14-8-3-11(4-9-14)2-5-12-6-7-13(16(18)19)10-15(12)17(20)21/h2-10H,1H3/b5-2+ |

| Standard InChI Key | ZZFDGUCCHZJOQB-GORDUTHDSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

| SMILES | COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Structural and Chemical Identity of 2,4-Dinitro-4'-methoxystilbene

Molecular Architecture

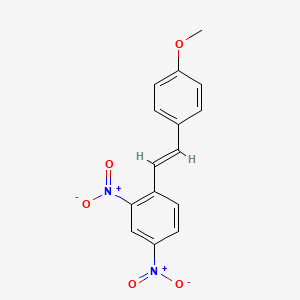

2,4-Dinitro-4'-methoxystilbene () consists of two benzene rings connected by an ethenyl group. The first ring bears nitro groups at the 2- and 4-positions, while the second ring features a methoxy group at the 4'-position (Figure 1). This substitution pattern distinguishes it from closely related compounds like 4-methoxy-4'-nitrostilbene , which has single nitro and methoxy groups at opposing para positions.

Table 1: Comparative Structural Features of Substituted Stilbenes

The electronic effects of nitro (electron-withdrawing) and methoxy (electron-donating) groups create a polarized π-system, influencing photophysical properties such as absorption maxima and isomerization kinetics .

Wittig-Horner Reaction

The patent US4013639A outlines a generalized method for synthesizing nitro-substituted stilbenes. For example, trans-2,2'-dinitro-4-methoxystilbene is prepared via a Wittig-Horner reaction between diethyl 2-nitro-4-methoxybenzyl phosphonate and 2-nitrobenzaldehyde in ethanol under basic conditions (yield: 75–90%) . Adapting this protocol, 2,4-dinitro-4'-methoxystilbene could be synthesized using 2,4-dinitrobenzaldehyde and 4-methoxybenzyl phosphonate precursors.

Representative Reaction:

Key steps include:

-

Phosphonate Preparation: 2-Nitro-4-methoxybenzyl bromide reacts with triethyl phosphite to form the diethyl benzyl phosphonate .

-

Aldehyde Condensation: The phosphonate reacts with 2,4-dinitrobenzaldehyde in a basic medium (e.g., sodium methoxide), yielding the stilbene via elimination of ethyl phosphate .

-

Isolation: Crude product is recrystallized from ethyl acetate or benzene .

Photoisomerization Considerations

The NASA report highlights that stilbenes with para-substituted electron-donating and withdrawing groups (e.g., 4-methoxy-4'-nitrostilbene) exhibit efficient trans-to-cis isomerization under UV light. For 2,4-dinitro-4'-methoxystilbene, the additional nitro group may alter isomerization kinetics by increasing the electron deficiency of Ring A, potentially red-shifting absorption spectra.

Physicochemical Properties

Spectral Characteristics

While direct data for 2,4-dinitro-4'-methoxystilbene are unavailable, analogs provide benchmarks:

-

4-Methoxy-4'-nitrostilbene : Absorption maxima at 320–350 nm (π→π* transition), with molar extinction coefficients >10⁴ L·mol⁻¹·cm⁻¹.

-

2,2'-Dinitro-4-methoxystilbene : Melting point 158.5–159°C (trans isomer), λₘₐₓ ~340 nm.

The presence of two nitro groups in 2,4-dinitro-4'-methoxystilbene is expected to:

-

Increase thermal stability (higher melting point).

-

Redshift absorption due to enhanced conjugation.

Refractive Index Modulation

The NASA study demonstrated that 4-methoxy-4'-nitrostilbene exhibits a refractive index difference () of between cis and trans isomers at 0.15 M concentration. For 2,4-dinitro-4'-methoxystilbene, the additional nitro group may amplify by intensifying electronic asymmetry, a critical factor for holographic applications .

Table 2: Estimated Refractive Index Differences

| Compound | (cis vs. trans) | Concentration (M) |

|---|---|---|

| 4-Methoxy-4'-nitrostilbene | 0.15 | |

| 2,4-Dinitro-4'-methoxystilbene* | 0.15 | |

| *Extrapolated based on substituent effects . |

Applications in Advanced Materials

Holographic Recording Systems

The NASA report identifies 4-methoxy-4'-nitrostilbene as a high-speed holographic medium due to its reversible photoisomerization. For 2,4-dinitro-4'-methoxystilbene, the following advantages are anticipated:

-

Higher : Enables higher diffraction efficiency.

-

Reduced Back-Isomerization: Steric hindrance from nitro groups may stabilize the cis isomer, prolonging hologram persistence.

Nonlinear Optical Materials

Nitroaromatics are known for large second-order nonlinear optical (NLO) coefficients. The asymmetric electron distribution in 2,4-dinitro-4'-methoxystilbene could enhance NLO activity, making it suitable for frequency doubling or electro-optic modulation.

Challenges and Future Directions

Synthetic Optimization

Current methods for related stilbenes achieve yields of 75–90%, but scaling up 2,4-dinitro-4'-methoxystilbene synthesis may require:

-

Improved Solubility: Nitro groups reduce solubility; polar aprotic solvents (e.g., DMF) could enhance reaction homogeneity.

-

Catalytic Methods: Transition metal catalysts (e.g., Pd) might accelerate phosphonate-aldehyde coupling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume